Ethoxyidazoxan
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Overview
Description
- Its highest research and development (R&D) stage is currently marked as “no progress,” and it is indicated for the treatment of poisoning .
Ethoxy-idazoxan: is a small-molecule drug developed by the University of Aston and Indivior. It functions as an .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Ethoxy-idazoxan are not readily available in the public domain. it is essential to note that it is an α-adrenoceptor antagonist.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- Ethoxy-idazoxan likely undergoes various chemical reactions, but precise details are proprietary.
- Common reagents and conditions used in these reactions are not publicly documented.
- Major products formed from these reactions remain undisclosed.
Scientific Research Applications
- Ethoxy-idazoxan’s applications extend beyond its use as a poison treatment. Unfortunately, specific research areas are not widely reported.
- It may have potential applications in chemistry, biology, medicine, and industry, but further studies are needed to explore its full range of uses.
Mechanism of Action
- Ethoxy-idazoxan’s mechanism of action involves antagonizing α-adrenoceptors. These receptors play a role in regulating various physiological processes.
- Molecular targets and pathways involved in its effects are proprietary and require further investigation.
Comparison with Similar Compounds
- Ethoxy-idazoxan’s uniqueness lies in its α-adrenoceptor antagonism.
- Similar compounds include idazoxan, which also acts as an α-adrenoceptor antagonist and an antagonist for imidazoline receptors. idazoxan did not reach the market as an antidepressant .
- Other related compounds are not explicitly listed.
Properties
CAS No. |
96576-24-8 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
PXTLRBYNGGDZBN-UHFFFAOYSA-N |
SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Canonical SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
96576-25-9 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride ethoxyidazoxan ethoxyidazoxan hydrochloride RX 811033 RX 811059 RX-811033 RX-811059A RX811059A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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